molecular formula C44H82CaO8 B8283598 Calcium dioctadecyl bis(succinate) CAS No. 17619-51-1

Calcium dioctadecyl bis(succinate)

Cat. No.: B8283598
CAS No.: 17619-51-1
M. Wt: 779.2 g/mol
InChI Key: CNYRPDSGKPZOBV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium dioctadecyl bis(succinate) (CAS: 17619-51-1, EINECS: 281-795-3) is a calcium-based organometallic compound featuring two octadecyl (C18) chains esterified to a succinic acid backbone. Its structure comprises a calcium ion coordinated to two succinate moieties, each functionalized with long aliphatic chains.

Properties

CAS No.

17619-51-1

Molecular Formula

C44H82CaO8

Molecular Weight

779.2 g/mol

IUPAC Name

calcium;4-octadecoxy-4-oxobutanoate

InChI

InChI=1S/2C22H42O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h2*2-20H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

CNYRPDSGKPZOBV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)[O-].[Ca+2]

Origin of Product

United States

Comparison with Similar Compounds

Calcium Dodecylbenzene Sulfonate (CAS: 119409-06-2)

  • Molecular Formula : C₃₆H₅₈CaO₆S₂
  • Molecular Weight : 691.052 g/mol
  • Key Features :
    • Contains sulfonate (-SO₃⁻) head groups and dodecylbenzene hydrophobic tails.
    • Stronger acidity (due to sulfonate groups) compared to carboxylates like calcium dioctadecyl bis(succinate), enhancing water solubility and surfactant efficiency.
    • Applications: Widely used as a detergent additive, corrosion inhibitor, and emulsifier in industrial formulations .

Comparison :

  • Solubility: Calcium dodecylbenzene sulfonate exhibits higher water solubility due to the polar sulfonate group, whereas calcium dioctadecyl bis(succinate) is more lipophilic, favoring nonpolar environments.
  • Thermal Stability : The aromatic benzene ring in dodecylbenzene sulfonate enhances thermal stability, whereas the aliphatic chains in the succinate derivative may limit high-temperature performance .

Tocopherol Calcium Succinate (Vitamin E Succinate, CAS: 14638-18-7)

  • Molecular Formula : C₆₆H₁₀₆CaO₁₀
  • Molecular Weight : 1095.63 g/mol
  • Key Features :
    • Combines a chroman ring (vitamin E derivative) with succinate and calcium.
    • Functions as an antioxidant and calcium carrier in pharmaceuticals.
    • Applications: Dietary supplements, stabilizers in lipid-rich formulations .

Comparison :

  • Bioactivity : The chroman ring in tocopherol succinate provides radical-scavenging properties absent in calcium dioctadecyl bis(succinate).
  • Structural Complexity : The vitamin E derivative’s branched alkyl chain and cyclic structure contrast with the linear octadecyl chains of the target compound, affecting membrane permeability and bioavailability .

Calcium Gluconate (CAS: 299-28-5)

  • Molecular Formula : C₁₂H₂₂CaO₁₄
  • Molecular Weight : 430.37 g/mol
  • Key Features :
    • Short-chain carbohydrate-derived carboxylate with high water solubility.
    • Applications: Treatment of hypocalcemia, antidote for magnesium toxicity, and food fortification .

Comparison :

  • Solubility and Medical Use : Calcium gluconate’s hydrophilic nature enables rapid systemic absorption, unlike the lipophilic dioctadecyl succinate.
  • Functionality : While calcium gluconate serves primarily in medical contexts, calcium dioctadecyl bis(succinate) is tailored for industrial applications due to its hydrophobic profile .

Dioctadecyl Succinate Derivatives (e.g., CAS: 84540-43-2)

  • Molecular Formula : C₇₆H₁₄₄CaO₈
  • Molecular Weight : 1226.03 g/mol
  • Key Features :
    • Variants include unsaturated hexadecenyl chains or tert-butyl-substituted cyclohexenylidene groups (e.g., CAS: N/A from ).
    • Applications: Antioxidants in polymers, UV stabilizers, or lubricant additives .

Comparison :

  • Chain Unsaturation : Compounds with hexadecenyl groups (C16:1) exhibit lower melting points and increased reactivity compared to saturated octadecyl chains.
  • Functional Additives : Bulky tert-butyl groups in some derivatives enhance steric hindrance, improving performance as light stabilizers in plastics .

Data Table: Key Properties of Calcium Dioctadecyl Bis(succinate) and Comparators

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Applications
Calcium Dioctadecyl Bis(succinate) 17619-51-1 (Inferred) C₇₆H₁₄₄CaO₈ ~1220* Lubricants, surfactants
Calcium Dodecylbenzene Sulfonate 119409-06-2 C₃₆H₅₈CaO₆S₂ 691.05 Detergents, corrosion inhibitors
Tocopherol Calcium Succinate 14638-18-7 C₆₆H₁₀₆CaO₁₀ 1095.63 Pharmaceuticals, antioxidants
Calcium Gluconate 299-28-5 C₁₂H₂₂CaO₁₄ 430.37 Medical treatments, food additives
Dioctadecyl Succinate Derivative 84540-43-2 C₇₆H₁₄₄CaO₈ 1226.03 Polymer stabilizers, lubricants

*Estimated based on structural analogs .

Research Findings and Industrial Relevance

  • Surfactant Performance: Calcium dodecylbenzene sulfonate outperforms carboxylates like calcium dioctadecyl bis(succinate) in aqueous systems due to its ionic sulfonate group, but the latter may excel in nonpolar media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.